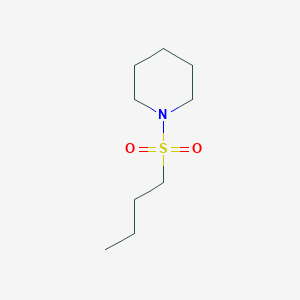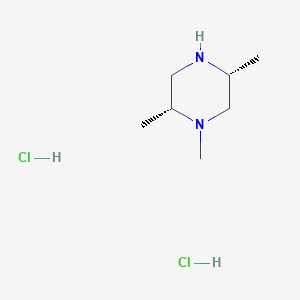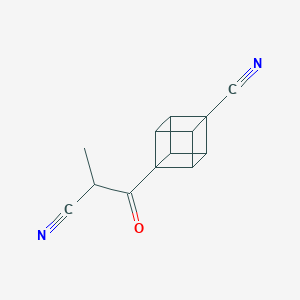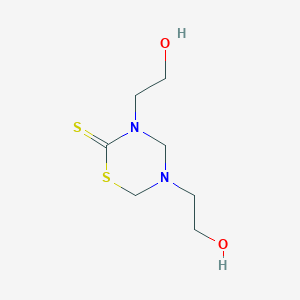
N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine is a heterocyclic compound characterized by a tetrazine ring substituted with benzyl and diamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine typically involves the reaction of 3,6-diamino-1,2,4,5-tetrazine with benzyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common solvents used include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with reaction temperatures ranging from room temperature to 80°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted tetrazines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of high-energy materials and explosives due to its high nitrogen content.
Mécanisme D'action
The mechanism of action of N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine involves its interaction with specific molecular targets, leading to various biological effects. In medicinal applications, the compound may inhibit key enzymes or disrupt cellular processes, resulting in anticancer or antimicrobial activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetrazine-3,6-diamine: A simpler analog without the benzyl group.
3,6-Diamino-1,2,4,5-tetrazine: Another analog with different substitution patterns.
3,6-Dihydrazinyl-1,2,4,5-tetrazine: Known for its use in high-energy materials.
Uniqueness
N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine stands out due to its unique benzyl substitution, which can enhance its reactivity and potential applications in various fields. The presence of the benzyl group can also influence the compound’s solubility and stability, making it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C9H10N6 |
|---|---|
Poids moléculaire |
202.22 g/mol |
Nom IUPAC |
3-N-benzyl-1,2,4,5-tetrazine-3,6-diamine |
InChI |
InChI=1S/C9H10N6/c10-8-12-14-9(15-13-8)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12,13)(H,11,14,15) |
Clé InChI |
KPMFHSFEJHSXFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=NN=C(N=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine](/img/structure/B14016029.png)








![Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B14016092.png)

